P5(PEG24)-VC-PAB-exatecan

ADC Conjugation Drug-to-Antibody Ratio (DAR) Yield

P5(PEG24)-VC-PAB-exatecan, also known as LP5, is a linker-payload platform designed for antibody-drug conjugates (ADCs) that features a highly potent DNA topoisomerase I inhibitor, exatecan, connected to an antibody-conjugation handle via a discrete PEG24 chain and a valine-citrulline (VC-PAB) cleavable linker. This ethynyl-phosphonamidate based construct is designed to overcome the hydrophobicity and aggregation issues typically associated with PAB-exatecan conjugates, enabling the construction of highly loaded DAR8 ADCs with excellent solubility and antibody-like pharmacokinetic profiles.

Molecular Formula C100H151FN9O36P
Molecular Weight 2105.3 g/mol
CAS No. 2928571-43-9
Cat. No. B15607457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP5(PEG24)-VC-PAB-exatecan
CAS2928571-43-9
Molecular FormulaC100H151FN9O36P
Molecular Weight2105.3 g/mol
Structural Identifiers
InChIInChI=1S/C100H151FN9O36P/c1-6-100(119)83-69-88-92-81(71-110(88)96(115)82(83)73-144-97(100)116)90-85(19-18-80-75(5)84(101)70-87(105-92)89(80)90)107-99(118)145-72-76-10-14-78(15-11-76)104-94(113)86(9-8-20-103-98(102)117)106-95(114)91(74(3)4)108-93(112)77-12-16-79(17-13-77)109-147(120,7-2)146-68-67-143-66-65-142-64-63-141-62-61-140-60-59-139-58-57-138-56-55-137-54-53-136-52-51-135-50-49-134-48-47-133-46-45-132-44-43-131-42-41-130-40-39-129-38-37-128-36-35-127-34-33-126-32-31-125-30-29-124-28-27-123-26-25-122-24-23-121-22-21-111/h2,10-17,69-70,74,85-86,91,111,119H,6,8-9,18-68,71-73H2,1,3-5H3,(H,104,113)(H,106,114)(H,107,118)(H,108,112)(H,109,120)(H3,102,103,117)/t85-,86-,91-,100-,147?/m0/s1
InChIKeyKZEPGSKCAWPFGG-HTZDUXJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

P5(PEG24)-VC-PAB-Exatecan (LP5) for ADC Procurement: A High-DAR Camptothecin Linker-Payload Platform


P5(PEG24)-VC-PAB-exatecan, also known as LP5, is a linker-payload platform designed for antibody-drug conjugates (ADCs) that features a highly potent DNA topoisomerase I inhibitor, exatecan, connected to an antibody-conjugation handle via a discrete PEG24 chain and a valine-citrulline (VC-PAB) cleavable linker [1]. This ethynyl-phosphonamidate based construct is designed to overcome the hydrophobicity and aggregation issues typically associated with PAB-exatecan conjugates, enabling the construction of highly loaded DAR8 ADCs with excellent solubility and antibody-like pharmacokinetic profiles . The platform is specifically engineered for tumor research applications where stable, high-payload drug delivery is required [1].

Why Exatecan Linker-Payload Platforms Are Non-Interchangeable in ADC Development


Exatecan-based linker-payloads cannot be considered as generic substitutes for one another due to their extreme sensitivity to linker composition. A change in PEG chain length from 24 to 12 units (LP5 vs. LP3) significantly reduces conjugation yield and drug-to-antibody ratio (DAR), and a more than 4-fold increase in aggregation [1]. Switching from a phosphonamidate to a traditional maleimide linker (LP5 vs. LP6) results in a near-complete failure to conjugate the payload, yielding a DAR of only 0.12 and leading to 19.2% aggregate formation, rendering it functionally useless for high-DAR applications [1]. This demonstrates that the precise chemical structure of the linker is critical for the performance of the final ADC, and casual substitution can lead to a complete loss of the desired therapeutic profile.

P5(PEG24)-VC-PAB-Exatecan (LP5): Quantitative Performance Data vs. Top Comparators


Superior Conjugation Yield and DAR vs. Other Exatecan Linker-Payloads

LP5 achieves a near-quantitative conjugation yield and a homogeneous DAR of 8, a level of efficiency not reached by its closest analogs. Compared to the PEG12 variant LP3, LP5 shows a clear improvement. The difference is even more pronounced when compared to the maleimide-based linker LP6, which fails almost entirely. This data was generated under identical conjugation conditions (30 eq. linker-payload, 10 eq. TCEP) [1].

ADC Conjugation Drug-to-Antibody Ratio (DAR) Yield

Minimal Aggregation of DAR8 Conjugates vs. In-Class LP3 and LP6

The formation of higher molecular weight species (HMWS) is a critical quality attribute for ADCs. LP5 produces negligible aggregation (0.9% HMWS) upon conjugation to DAR8, demonstrating the effectiveness of its PEG24 chain in masking the hydrophobic PAB-exatecan moiety. In contrast, the PEG12 variant LP3 produces over 4 times more HMWS, and the maleimide-based LP6 results in catastrophic aggregation, with nearly 20% HMWS formed, which is unacceptable for a therapeutic candidate [1].

ADC Aggregation Stability Higher Molecular Weight Species (HMWS)

Enhanced In Vitro Cytotoxicity on HER2-Positive Cell Lines vs. LP3 and LP6

The LP5-based ADC shows superior cytotoxic potency against HER2-positive gastric (NCI-N87) and breast (SKBR-3) cancer cell lines. When formulated as a DAR8 ADC with trastuzumab, LP5 demonstrates lower EC50 values compared to its closest analog, LP3, and is dramatically more potent than the maleimide-based LP6. This improved potency is a direct consequence of the higher DAR and lower aggregation achieved [1].

Potency Cell Viability EC50 SKBR-3 HCC-78

Superior Bystander Killing and Efficacy Head-to-Head vs. Clinically Approved Enhertu

In a direct comparison against the approved ADC Enhertu (trastuzumab deruxtecan), the LP5-derived trastuzumab-LP5 DAR8 demonstrated superior, target-mediated tumor cell killing, including excellent bystander killing of neighboring antigen-negative cells. Crucially, in an in vivo N87 xenograft model, a single dose of trastuzumab-LP5 DAR8 showed superior efficacy over four tested dose levels (0.25, 0.5, 1, and 2 mg/kg) compared to Enhertu [1]. This improvement is underpinned by drastically improved linker stability, both in vitro and in vivo [1].

Bystander Killing In Vivo Efficacy Head-to-Head Enhertu

Unprecedented In Vivo Linker Stability and DAR Retention Compared to Enhertu

A key liability of many ADCs is premature payload release in circulation. The phosphonamidate linker in LP5 demonstrates exceptional stability, maintaining a DAR of 8 even after 21 days of circulation in a rat pharmacokinetic study [1]. The resulting ADCs exhibit antibody-like pharmacokinetic properties, a stark contrast to the maleimide chemistry used in many other ADCs that are prone to linker-exchange and premature payload loss [1]. This stability profile is a critical differentiator from Enhertu and other ADCs.

Linker Stability Pharmacokinetics DAR Retention

Optimal Use Cases for Procuring P5(PEG24)-VC-PAB-Exatecan (LP5) in ADC R&D


Constructing Highly Loaded, Aggregation-Free DAR8 ADCs

LP5 is the ideal choice for programs requiring a homogeneous DAR8 ADC with exatecan. The evidence shows that its PEG24 chain uniquely prevents aggregation (0.9% HMWS) while achieving a DAR of 8.00, a feat not possible with PEG12 or maleimide variants [1]. This ensures the generation of a developable and manufacturable molecule from the earliest stages of discovery.

Head-to-Head Benchmarking Against Enhertu (Trastuzumab Deruxtecan)

For research teams developing next-generation HER2-targeting ADCs, LP5 provides a robust head-to-head comparator. The quantitative evidence demonstrates that trastuzumab-LP5 DAR8 outperforms Enhertu in vivo at multiple dose levels, driven by superior linker stability and bystander killing [1]. This makes LP5 a critical tool for benchmarking novel antibody candidates against the current standard of care.

Targeting Tumors with Heterogeneous Antigen Expression

The excellent bystander killing capacity of the LP5 platform, validated in a co-culture model of HER2-positive and HER2-negative cells [1], makes it suitable for targeting tumors where antigen expression is heterogeneous. An ADC built with LP5 is equipped to eliminate neighboring antigen-negative cancer cells, a crucial mechanism for achieving deep and durable tumor responses.

Achieving Antibody-Like Pharmacokinetics with High Payload Loading

A common challenge with highly loaded ADCs is rapid systemic clearance. The LP5 platform overcomes this, as its derived ADCs exhibit antibody-like pharmacokinetics and maintain a stable DAR8 profile even after 21 days in circulation [1]. This is a key advantage for programs aiming to maximize tumor drug exposure while minimizing off-target toxicity and dosing frequency.

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